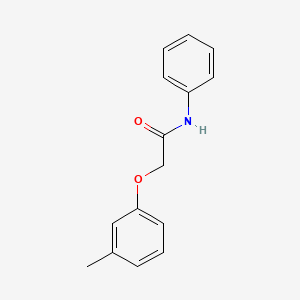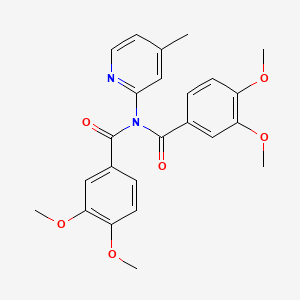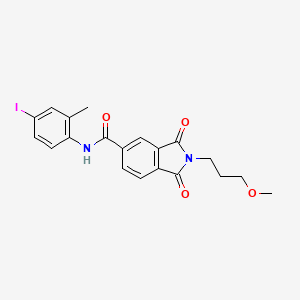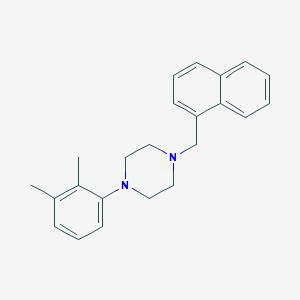![molecular formula C17H15NO5 B12460907 3-{[4-(Acetyloxy)phenyl]carbamoyl}phenyl acetate](/img/structure/B12460907.png)
3-{[4-(Acetyloxy)phenyl]carbamoyl}phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(ACETYLOXY)BENZAMIDO]PHENYL ACETATE is an organic compound that belongs to the class of esters It is characterized by the presence of an acetyloxy group attached to a benzamido phenyl acetate structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(ACETYLOXY)BENZAMIDO]PHENYL ACETATE typically involves the esterification of 4-[3-(hydroxy)benzamido]phenyl acetate with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a catalyst such as pyridine or triethylamine to facilitate the acetylation process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4-[3-(ACETYLOXY)BENZAMIDO]PHENYL ACETATE can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
化学反応の分析
Types of Reactions
4-[3-(ACETYLOXY)BENZAMIDO]PHENYL ACETATE undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base, resulting in the formation of 4-[3-(hydroxy)benzamido]phenyl acetate and acetic acid.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Hydrolysis: 4-[3-(hydroxy)benzamido]phenyl acetate and acetic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives of the original ester.
科学的研究の応用
4-[3-(ACETYLOXY)BENZAMIDO]PHENYL ACETATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-[3-(ACETYLOXY)BENZAMIDO]PHENYL ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can be transferred to other molecules, modifying their activity and function. This compound may also inhibit certain enzymes by binding to their active sites, thereby altering biochemical pathways.
類似化合物との比較
Similar Compounds
Phenyl acetate: An ester of phenol and acetic acid, used in organic synthesis.
Acetylsalicylic acid:
Benzamide derivatives: A class of compounds with various biological activities.
Uniqueness
4-[3-(ACETYLOXY)BENZAMIDO]PHENYL ACETATE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of acetyloxy and benzamido groups allows for versatile applications in different scientific fields.
特性
分子式 |
C17H15NO5 |
|---|---|
分子量 |
313.30 g/mol |
IUPAC名 |
[4-[(3-acetyloxybenzoyl)amino]phenyl] acetate |
InChI |
InChI=1S/C17H15NO5/c1-11(19)22-15-8-6-14(7-9-15)18-17(21)13-4-3-5-16(10-13)23-12(2)20/h3-10H,1-2H3,(H,18,21) |
InChIキー |
CYWHOLNVUZGZDM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,5-dimethylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12460831.png)

![2-(4-methylphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12460838.png)
![N-(3-chloro-4-methylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12460844.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12460846.png)
![N-[4-(4-Acetamidophenylhydrazinesulfonylsulfonyl)phenyl]acetamide](/img/structure/B12460860.png)

![4-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-phenyl-1H-pyrazol-4-yl]ethylidene}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B12460872.png)
![N'-[(3-nitrophenyl)carbonyl]-2-(phenylcarbonyl)benzohydrazide](/img/structure/B12460873.png)


![1-[4-(diphenylmethyl)piperazin-1-yl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12460890.png)

![6-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12460903.png)
